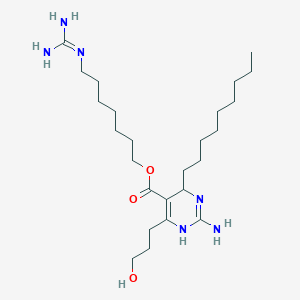

Crambescin C1

Description

Significance of Marine Organisms in Natural Product Discovery

Marine organisms, including sponges, tunicates, mollusks, and microorganisms, are prolific producers of a diverse array of secondary metabolites. frontiersin.orgresearchgate.net These marine natural products exhibit remarkable structural diversity and potent biological activities, making them a prime resource for drug discovery and development. peersalleyconferences.commdpi.comvaia.com Unlike their terrestrial counterparts, marine-derived compounds often possess unique chemical scaffolds, a consequence of the distinct evolutionary pressures and ecological niches of the marine environment. researchgate.net This has led to the discovery of numerous compounds with promising antitumor, anti-inflammatory, antimicrobial, and antiviral properties. peersalleyconferences.commdpi.com The exploration of marine biodiversity for novel bioactive molecules remains a critical frontier in the quest for new therapeutic agents to address a range of human diseases. frontiersin.org

Overview of Guanidine (B92328) Alkaloids from Marine Sponges

Guanidine alkaloids represent a significant and structurally diverse group of secondary metabolites isolated from marine sponges. mdpi.com These nitrogen-rich compounds are characterized by the presence of one or more guanidine functional groups, which contribute to their unique chemical properties and biological activities. acs.org Initially considered as potential chemotaxonomic markers for certain sponge genera, the intriguing structures and wide range of bioactivities of these alkaloids have made them a focal point of natural product research. mdpi.commdpi.com

Marine guanidine alkaloids can be broadly classified based on their structural complexity, ranging from simple acyclic molecules to intricate polycyclic systems. mdpi.comsemanticscholar.org These classifications often highlight the core ring structures, such as bicyclic, tricyclic, or pentacyclic frameworks. mdpi.comnih.govsemanticscholar.org The diversity within this class of compounds is further expanded by variations in the length and substitution of aliphatic side chains, the number and position of guanidine moieties, and the presence of other functional groups. acs.org This structural variety is a key factor contributing to their broad spectrum of biological effects. mdpi.com

The Mediterranean marine sponge Crambe crambe is a well-known producer of a rich assortment of guanidine alkaloids. preprints.orgoncotarget.com This encrusting red sponge is the source of two major families of these compounds: the crambescins and the crambescidins. oncotarget.commdpi.comfrontiersin.org These alkaloids are considered chemotaxonomic markers for the Crambeidae family. preprints.org While it was once believed that C. crambe had few microsymbionts, recent studies suggest that certain bacteria within the sponge may be involved in the biosynthesis of these guanidine alkaloids. preprints.org The complex metabolic profile of C. crambe presents a fascinating area of study for understanding the biosynthesis and ecological roles of these potent natural products. preprints.orgmdpi.com

Properties

IUPAC Name |

7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUWQLVVDDWNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931541 | |

| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142605-06-9 | |

| Record name | Crambescin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation Methodologies of Crambescin C1

Historical Context of Crambescin Isolation from Crambe crambe

The marine sponge Crambe crambe, a vibrant red encrusting sponge found in the Mediterranean Sea, is a prolific source of structurally diverse guanidine (B92328) alkaloids. sci-hub.seresearchgate.netmdpi.com The initial chemical explorations of this sponge date back to the early 1990s when the group led by Braekman first reported the isolation of compounds they named crambines A, B, C1, and C2. sci-hub.seresearchgate.netnih.gov These early studies laid the foundation for future research into this class of marine natural products.

In subsequent years, a reinvestigation of the secondary metabolome of Crambe crambe was undertaken. sci-hub.seresearchgate.net This was prompted by several structural revisions of the initially reported "crambines" and a growing interest in the biological activities of related polycyclic guanidine alkaloids. sci-hub.se It was proposed to rename "crambines" to "crambescins" to avoid confusion with a previously known peptide named crambin. sci-hub.seresearchgate.net This reinvestigation led to the isolation and characterization of numerous crambescin derivatives, including Crambescin C1. sci-hub.seresearchgate.net The isolation process typically involves the collection of sponge specimens, followed by extraction and purification protocols to yield the pure compounds for structural analysis. frontiersin.orgnih.gov

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation of this compound. sci-hub.sefrontiersin.orgnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular puzzle.

¹H NMR spectra of this compound reveal characteristic signals that help assign it to the crambescin C family. sci-hub.se Specifically, the presence of signals corresponding to the hydroxypropyl side chain methylenes are key indicators. sci-hub.seresearchgate.net For instance, signals around δH 2.80 and 2.83 ppm are assigned to H₂-9, 1.81 ppm to H₂-10, and 3.61 ppm to H₂-11. sci-hub.se

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between protons and carbons within the molecule. numberanalytics.comipb.pt These experiments allow researchers to map out the carbon skeleton and the attachment of various functional groups, ultimately leading to the complete planar structure of this compound. sci-hub.seipb.pt The purity of the isolated this compound, typically above 95%, is also confirmed using NMR and HPLC-MS analysis. frontiersin.org

| ¹H NMR Chemical Shifts (δ) in ppm for key protons in this compound (in CD₃OD) |

| Proton |

| H₂-9 |

| H₂-10 |

| H₂-11 |

| Table based on data from Bondu et al., 2012. sci-hub.se |

High-Resolution Mass Spectrometry (HRMS/MS) for Alkyl Chain Length Determination

High-Resolution Mass Spectrometry (HRMS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for determining the precise molecular formula and the lengths of the alkyl side chains in this compound. sci-hub.sersc.orgindiana.edu This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net

In the analysis of crambescin derivatives, HRMS/MS studies are crucial for assigning the lengths of the two alkyl side chains, designated by 'm' and 'n'. sci-hub.sersc.org The fragmentation patterns observed in the MS/MS spectra provide characteristic ions that correspond to the loss of specific parts of the molecule, including the side chains. nih.govnih.gov By analyzing the masses of these fragment ions, researchers can deduce the number of methylene (B1212753) units in each alkyl chain. sci-hub.seresearchgate.net For example, the fragmentation of this compound 480 reveals a major fragment that allows for the determination of the length of the lower aliphatic chain. nih.gov This detailed fragmentation analysis is essential for distinguishing between different crambescin homologues that vary only in their side chain lengths. sci-hub.seresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

While NMR and MS can define the connectivity and molecular formula of this compound, determining its absolute configuration—the specific three-dimensional arrangement of its atoms—requires a different approach. mtoz-biolabs.com Circular Dichroism (CD) spectroscopy is the key technique used for this purpose. sci-hub.sersc.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. nih.govresearchgate.net For the crambescin family, the absolute configurations of the compounds were established by comparing the experimental CD spectra with theoretical spectra calculated using computational methods. sci-hub.seresearchgate.netrsc.org This comparison allows for the confident assignment of the absolute stereochemistry at chiral centers, such as C-13 in the crambescin skeleton. sci-hub.sersc.org For most of the crambescin derivatives, including C1, the results consistently point to an S configuration at C-13. sci-hub.sersc.org

Biosynthetic Pathways and Origin of Crambescin C1

Proposed Biosynthetic Origins of Marine Guanidine (B92328) Alkaloids

The biosynthesis of marine guanidine alkaloids, including the crambescins, is a topic of ongoing investigation, with several hypotheses proposed based on biomimetic synthesis and feeding experiments. These alkaloids are characterized by a core guanidine group, which is one of the strongest organic bases, and varied cyclic structures and aliphatic chains. semanticscholar.orgmdpi.com

Initially, a biosynthetic pathway based entirely on polyketide precursors was considered. researchgate.net However, more recent studies suggest a mixed biosynthetic origin. nih.gov A key proposal involves a combination of fatty acid and amino acid precursors. researchgate.netnih.gov Specifically, ex situ feeding experiments conducted on the sponge Crambe crambe with radiolabeled precursors indicated that arginine and fatty acids are likely building blocks for the crambescin skeleton. researchgate.netnih.gov

Another prominent hypothesis, supported by bio-inspired synthetic efforts, suggests that the chemical diversity of this alkaloid family could arise from a tethered Biginelli-like reaction. researchgate.netnih.gov This proposed pathway involves the reaction between a C-2/C-3 activated fatty acid and a central guanidinylated pyrrolinium unit. nih.gov This model represents a significant shift from the purely polyketide-based origin and helps explain the incorporation of the guanidine moiety, which is thought to derive from arginine or a related precursor. sci-hub.se The structural variety within the crambescin family, such as the different cyclic cores in crambescin types A, B, and C, is thought to be constructed biomimetically through a conjugated Michael addition of guanidine to an enone ester intermediate. nih.gov

| Proposed Precursor | Evidence/Hypothesis | Source(s) |

| Fatty Acids | Feeding experiments with radiolabeled precursors in Crambe crambe. researchgate.netnih.gov Proposed to form the long alkyl chains and parts of the cyclic core. mdpi.comvliz.be | researchgate.netnih.govmdpi.comvliz.be |

| Arginine | Feeding experiments with radiolabeled precursors. researchgate.netnih.gov Proposed as the source of the guanidine group. sci-hub.se | researchgate.netnih.govsci-hub.se |

| Polyketides | An early hypothesis for the entire backbone, now considered more likely to be part of a mixed pathway. researchgate.net | researchgate.net |

Role of Microbial Symbionts in Crambescin C1 Biosynthesis

There is growing evidence that symbiotic microorganisms play a crucial, if not direct, role in the biosynthesis of crambescins. mdpi.com While these alkaloids are found stored in specialized sponge cells known as spherulous cells, it is hypothesized that their production may be a collaborative effort between the sponge and its microbial partners. mdpi.comvliz.beresearchgate.net

Sponges host diverse and abundant microbial communities, and these symbionts are known producers of a vast array of secondary metabolites. mdpi.com For this compound and related compounds in Crambe crambe, the biosynthesis is likely partitioned between the sponge and its symbionts, where the microbes may synthesize key precursors or intermediates that the sponge subsequently modifies. mdpi.com

Specific research has pointed towards Betaproteobacteria, a major symbiont in C. crambe, as a likely contributor. mdpi.comvliz.be These bacteria possess genes for long-chain fatty acid ligases, enzymes that are probably involved in the biosynthesis of the upper alkyl chain characteristic of crambescins. mdpi.comvliz.be This suggests a model where the microbial symbiont produces a key intermediate, which is then utilized by the sponge to complete the synthesis of the final alkaloid. This symbiotic relationship is further supported by observations that changes in environmental conditions can alter the sponge's metabolome, likely by affecting the microbial production of these key intermediates. mdpi.com

| Microbial Group | Proposed Role in Biosynthesis | Evidence | Source(s) |

| Betaproteobacteria | Synthesis of the long-chain fatty acid precursor. | Presence of a long-chain fatty acid ligase gene in this major symbiont of C. crambe. | mdpi.comvliz.be |

| General Symbionts | Production of key biosynthetic intermediates. | Changes in metabolite profiles with environmental shifts suggest microbial involvement. | mdpi.com |

Investigative Approaches to Elucidate Biosynthetic Mechanisms

Unraveling the complex biosynthetic pathways of marine natural products like this compound requires a multi-pronged approach combining chemical, biological, and genetic techniques. nih.govresearchgate.net

A foundational method is the use of isotopic labeling and feeding experiments . researchgate.netnih.gov In this approach, the sponge is maintained ex situ (in an aquarium) and fed with simple, stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled arginine or fatty acids). nih.gov By tracing the incorporation of these labels into the final natural product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the primary building blocks of the molecule. researchgate.netnih.gov

Biomimetic synthesis is another powerful tool. nih.govresearchgate.net This involves designing and performing chemical syntheses in the laboratory that mimic the proposed biosynthetic reactions. A successful biomimetic synthesis that yields the natural product or its core structure provides strong support for the hypothesized biological pathway. researchgate.net For example, a bio-inspired synthesis of a crambescin analog using a Biginelli-type reaction helped validate the proposed involvement of this reaction in the natural pathway. researchgate.net

With advancements in genomics, metagenomic analysis and genome mining of sponge-associated microbial communities have become critical. mdpi.comrsc.org By sequencing the DNA of the entire microbial community (the metagenome), scientists can search for biosynthetic gene clusters (BGCs), such as those for nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are enzyme systems responsible for producing many secondary metabolites. mdpi.comrsc.org Identifying a BGC in a symbiont that corresponds to the structure of this compound would provide definitive evidence of its microbial origin.

Finally, metabolomics studies , which analyze the complete set of small-molecule metabolites, are used to observe how the production of this compound and other alkaloids changes in response to different environmental or biological factors. mdpi.comvliz.be This can provide clues about the function and regulation of the biosynthetic pathway. mdpi.com

| Investigative Approach | Description | Application to Crambescin Biosynthesis | Source(s) |

| Isotopic Labeling/Feeding | Supplying labeled precursors to the organism to trace their incorporation into the final product. | Used in Crambe crambe to identify arginine and fatty acids as precursors. | researchgate.netnih.gov |

| Biomimetic Synthesis | Laboratory synthesis that mimics a proposed biosynthetic pathway. | Used to support the hypothesis of a Biginelli-like reaction in the formation of the guanidine core. | nih.govresearchgate.net |

| Genome Mining | Searching genomic and metagenomic data for biosynthetic gene clusters (BGCs). | Aims to identify the specific genes and microbial producers responsible for alkaloid synthesis. | mdpi.comrsc.org |

| Metabolomics | Comprehensive analysis of all small molecules (metabolites) in a biological sample. | Used to study how environmental factors affect the production of crambescins in C. crambe. | mdpi.comvliz.be |

Total Synthesis Approaches to Crambescin Analogues

The total synthesis of crambescin analogues, particularly the bicyclic type A compounds, has been a key area of research. These efforts are crucial for confirming structures, determining absolute stereochemistry, and providing material for biological evaluation, which is often limited by the scarcity of the natural product. rsc.org

A prominent strategy for constructing the chiral bicyclic guanidine core found in crambescin A and batzelladine A involves the asymmetric Biginelli reaction (ABR). mdpi.com This multicomponent reaction offers an efficient way to assemble dihydropyrimidinone (DHPM) scaffolds, which are key precursors to the guanidine system.

One notable approach achieved the first asymmetric total synthesis of (+)-crambescin A in eight steps. rsc.orgrsc.org The key transformation was a chiral phosphoric acid-catalyzed Biginelli reaction between an aliphatic aldehyde (octanal), urea, and methyl 3-oxobutanoate. rsc.orgresearchgate.net Researchers screened several chiral phosphoric acid catalysts to optimize the enantioselectivity of the reaction. rsc.org The use of catalyst cat. 2 in 1,2-dichloroethane (B1671644) (BrCH2CH2Cl) was found to be optimal, affording the desired 4-alkyl-DHPM intermediate in 85% yield with 91% enantiomeric excess (ee). rsc.orgrsc.org A single recrystallization impressively increased the ee to 99%. rsc.org This DHPM intermediate was then converted through a C–C and C–N coupling/cyclization cascade to form the bicyclic guanidine core. rsc.orgresearchgate.net

Table 1: Catalyst and Solvent Optimization for the Asymmetric Biginelli Reaction in (+)-Crambescin A Synthesis rsc.orgrsc.org

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| cat. 1 | BrCH₂CH₂Cl | 80 | 85 |

| cat. 2 | BrCH₂CH₂Cl | 85 | 91 |

| cat. 3c | BrCH₂CH₂Cl | 75 | 88 |

| cat. 2 | DCM | 65 | 85 |

| cat. 2 | Toluene | 73 | 80 |

| cat. 2 | THF | 55 | 75 |

This strategy demonstrates the power of the ABR in providing efficient, enantioselective access to the core structures of complex guanidine alkaloids from simple, inexpensive starting materials. rsc.org

Beyond the Biginelli reaction, other stereoselective methods have been employed to synthesize crambescin isomers. One of the first asymmetric routes to crambescin derivatives utilized a Katsuki asymmetric epoxidation of a cis-enyne to generate a chiral epoxide with greater than 99% ee after recrystallization. rsc.orgresearchgate.net This epoxide was then subjected to a bromocation-triggered cascade cyclization to form the chiral spirocyclic guanidine structure, which served as a common precursor for crambescin A, B, and C carboxylic acids. rsc.orgresearchgate.net

More recently, a new asymmetric total synthesis of (+)-crambescin B decarboxylate was developed. researchgate.net This approach featured two key steps: the use of an optically pure epoxide, generated via a Jacobsen hydrolytic kinetic resolution, as a starting point for a guanidino-aziridine intermediate, and the subsequent introduction of the tetrahydrofuran (B95107) ring through nucleophilic substitution with an acyl anion equivalent. researchgate.net This synthetic protocol was notably shorter than previously reported methods. researchgate.net

Asymmetric Biginelli Reaction Strategies in Guanidine Alkaloid Synthesis

Development of Simplified Analogues for Structure-Activity Relationship Studies

To understand the structural requirements for the biological activity of crambescins, particularly their inhibition of voltage-gated sodium channels (VGSCs), researchers have synthesized simplified analogues. clockss.org These studies help to identify the pharmacophore—the essential molecular features responsible for the compound's activity.

A series of six new analogues of crambescin B carboxylic acid were synthesized from L-aspartic acid to probe their structure-activity relationships (SAR). clockss.org The synthesized compounds included monocyclic analogues and bicyclic decarboxylate analogues. clockss.org A cell-based colorimetric assay revealed that, with the exception of the C4-analogue, all simplified analogues retained inhibitory activities against VGSCs in the nanomolar range. clockss.org SAR studies using these synthetic compounds indicated that the unalkylated cyclic guanidinium (B1211019) structure is essential for activity, while the carboxylate moiety is not as critical. researchgate.net

Table 2: Inhibitory Activity of Simplified Crambescin B Analogues against Voltage-Gated Sodium Channels (VGSCs) clockss.org

| Compound | Structure Type | Inhibitory Activity (IC₅₀, nM) |

|---|---|---|

| Crambescin B carboxylic acid (1) | Natural Bicyclic | Active (Comparable to TTX) |

| Analogue 2a | Bicyclic Decarboxylate | Active (nM range) |

| Analogue 2c (C4-analogue) | Bicyclic Decarboxylate | Inactive |

| Analogue 3 | Monocyclic | Active (nM range) |

| Analogue 4 | Monocyclic | Active (nM range) |

| Analogue (R)-5 | Monocyclic | Active (nM range) |

| Analogue (S)-5 | Monocyclic | Active (nM range) |

The synthesis of these varied analogues provides valuable tools for further studies to elucidate the detailed mode of action of crambescin compounds. clockss.org

Methodologies for Polycyclic Guanidine Synthesis

The construction of the polycyclic guanidine core is the central challenge in the synthesis of crambescin and related alkaloids like the batzelladines. mdpi.com Several methodologies have been developed to address this.

As discussed, the tethered Biginelli-like reaction provides a powerful route to the bicyclic core of crambescin A. rsc.orgnih.gov This involves creating the initial dihydropyrimidinone ring, followed by intramolecular cyclization to form the second ring of the fused system.

Another effective strategy is the cyclocondensation of N-amidinyliminium ions . mdpi.comacs.org These reactive intermediates can be generated from precursors such as α-(phenylthio)amidines and undergo cyclocondensation with various partners. This method has been used to create the 1-iminohexahydropyrrolo[1,2-c]pyrimidine skeleton, a structure related to the crambescin core. acs.org The high stereoselectivity observed in some of these condensations supports the intermediacy of N-amidinyliminium ions in related tethered Biginelli reactions. acs.org

Cation-triggered cascade cyclizations represent a third major approach. As seen in the synthesis of crambescin A, B, and C carboxylic acids, a bromocation can trigger a cascade reaction in a carefully designed acyclic precursor, leading to the formation of the complex spirocyclic guanidine structure in a single, stereocontrolled step. rsc.orgresearchgate.net These biomimetic approaches, which mimic proposed biosynthetic pathways, are highly efficient for constructing complex polycyclic systems.

Modulation of Metallothionein (B12644479) Expression

This compound has been identified as a potent inducer of metallothioneins (MTs), a family of cysteine-rich, low-molecular-weight proteins involved in metal homeostasis and protection against oxidative stress. frontiersin.orgnih.gov

Transcriptional Induction of Metallothionein Genes in HepG2 Cells

In human hepatocarcinoma HepG2 cells, this compound has been shown to significantly upregulate the transcription of metallothionein genes. nih.gov Comparative transcriptome analysis revealed that exposure to this compound led to a notable increase in the mRNA levels of MT1 and MT2. nih.gov This induction was observed even at low, non-toxic concentrations of the compound. nih.govnih.gov The upregulation of metallothionein expression appears to be a primary and widespread cellular response to this compound in these cells. nih.gov It has been suggested that the induction of metallothioneins by this compound may be linked to an increase in nitric oxide (NO) production, as NO is a known trigger for MT gene expression. frontiersin.orgnih.gov

| Cell Line | Treatment | Key Findings |

| HepG2 | This compound (5 µM and 10 µM) | Significant upregulation of MT1 and MT2 mRNA. nih.gov |

| HepG2 | This compound | Induction of metallothionein genes is a major cellular response. frontiersin.orgnih.gov |

Cellular Cytoprotective Effects Against Oxidative Damage

A significant consequence of metallothionein induction by this compound is the enhancement of cellular defense against oxidative damage. nih.govnih.gov In HepG2 cells, pretreatment with this compound was found to protect against the cytotoxic effects of tert-butyl hydroperoxide (t-BHP), a known inducer of oxidative stress. nih.gov This cytoprotective effect is attributed to the increased levels of metallothioneins, which are efficient scavengers of reactive oxygen species (ROS). nih.gov The ability of this compound to mitigate ROS formation caused by t-BHP highlights its potential as an antioxidant agent acting through the induction of the cellular metallothionein system. nih.govnih.gov

| Experimental Model | Stress Inducer | Effect of this compound |

| HepG2 cells | tert-butyl hydroperoxide (t-BHP) | Diminished cellular ROS formation. nih.gov |

| HepG2 cells | Oxidative injury | Protection via metallothionein induction. nih.govnih.gov |

Regulation of Nitric Oxide Production

This compound has been demonstrated to influence the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. frontiersin.orgnih.gov

This compound as an Exogenous Substrate for Nitric Oxide Synthases

Intriguingly, research suggests that this compound may act as an exogenous substrate for nitric oxide synthases. frontiersin.orgnih.gov This hypothesis is supported by the observation that this compound increases NO production in HepG2 cells. frontiersin.orgnih.gov The chemical structure of this compound, particularly its guanidine moiety, bears resemblance to L-arginine, the natural substrate for NOS enzymes. frontiersin.org It is proposed that this compound binds to the active site of eNOS and iNOS, and through interactions with key residues, facilitates the production of NO. frontiersin.orgnih.gov This role as an exogenous substrate distinguishes it from compounds that merely modulate enzyme expression or activity. frontiersin.org

Molecular Docking Studies on Nitric Oxide Synthase Interactions

To further understand the interaction between this compound and nitric oxide synthases, molecular docking and molecular dynamics simulation studies have been conducted. frontiersin.orgnih.gov These in silico analyses have provided insights into the binding mode of this compound within the active sites of both eNOS and iNOS. frontiersin.orgnih.govresearchgate.net The studies revealed that the hydroxylated side chain of this compound forms crucial hydrogen bonds with specific amino acid residues, such as Glu377 (in iNOS) and Glu361 (in eNOS), which are involved in substrate recognition. frontiersin.orgnih.gov Additionally, the pyrimidine (B1678525) moiety of this compound establishes extra polar contacts that are absent in the endogenous substrate, L-arginine. frontiersin.orgnih.gov These interactions are believed to contribute to a higher binding affinity of this compound for NOS enzymes compared to other related compounds like Crambescin A1. frontiersin.orgnih.gov The guanidinium group of this compound also plays a role in anchoring the molecule within the active site. frontiersin.org

| NOS Isoform | Key Interacting Residues | Type of Interaction |

| iNOS | Glu377, Asp385, Arg388, Arg381 | Hydrogen bonding, electrostatic interactions. frontiersin.org |

| eNOS | Glu361 | Hydrogen bonding. frontiersin.org |

Effects on Cell Cycle Progression

Inhibition of Cellular Proliferation

This compound has been shown to inhibit cellular proliferation, particularly in human tumor cell lines. Studies on human hepatocarcinoma (HepG2) cells have demonstrated that this compound can reduce cell viability in a concentration-dependent manner. frontiersin.orgacs.org For instance, after a 24-hour treatment, a significant reduction in cell viability of approximately 33% was observed only at the highest tested concentration of 10 μM. frontiersin.orgacs.org The inhibitory effect becomes more pronounced with longer exposure, as a 48-hour treatment with 5 μM this compound resulted in a 22% inhibition of cell proliferation. acs.org This anti-proliferative effect appears to be specific to certain members of the crambescin family, as Crambescin A1 did not show a similar ability to reduce cellular growth under the same conditions. acs.org

Cell Cycle Arrest in G0/G1 Phase

A key mechanism through which this compound inhibits cellular proliferation is by inducing cell cycle arrest, specifically in the G0/G1 phase. frontiersin.orgnih.gov This arrest prevents cells from entering the S phase, the stage of DNA synthesis, and subsequently the G2/M phase, where cell division occurs. frontiersin.org Flow cytometry analysis of HepG2 cells treated with this compound revealed that a concentration of 10 μM for 24 hours leads to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the number of cells in the S and G2/M phases. frontiersin.org

This G0/G1 arrest is a direct consequence of alterations in the expression of key cell cycle-regulatory proteins. frontiersin.org Microarray analyses have shown that this compound down-regulates the expression of several crucial cyclins, including cyclin A, B, D, and E. frontiersin.org Cyclins are essential proteins that bind to and activate cyclin-dependent kinases (CDKs), which in turn drive the transitions between different phases of the cell cycle. nih.gov The downregulation of these cyclins disrupts the normal progression of the cell cycle, leading to the observed arrest at the G0/G1 checkpoint. frontiersin.org Notably, lower concentrations of this compound (0.3 μM, 1 μM, and 5 μM) did not produce a significant restriction of cell cycle progression, indicating a concentration-dependent effect. frontiersin.org

Table 1: Effect of this compound on HepG2 Cell Cycle Distribution

| Concentration | Duration | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

|---|---|---|---|---|

| Control | 24 h | Normal | Normal | Normal |

| 10 μM | 24 h | Significant Increase | Decrease | Decrease |

| 0.3, 1, 5 μM | 24 h | No Significant Change | No Significant Change | No Significant Change |

This table is interactive and based on findings from cited research. frontiersin.org

Ion Channel Modulation

Inhibition of Voltage-Gated Potassium Channels

This compound has been identified as an inhibitor of voltage-gated potassium (K+) channels. acs.orgnih.gov Electrophysiological studies conducted on cortical neurons from embryonic mice have demonstrated that this compound can effectively inhibit K+ currents. acs.orgnih.gov These channels play a fundamental role in regulating neuronal excitability by contributing to the repolarization of the cell membrane following an action potential. nih.gov The inhibition of these channels by this compound suggests a potential impact on neuronal function.

Partial Blockade of Voltage-Gated Sodium Channels

In addition to its effects on potassium channels, this compound also partially blocks voltage-gated sodium (Na+) channels. acs.orgnih.gov In the same studies on cortical neurons, it was observed that this compound caused a partial inhibition of the total Na+ current. acs.orgnih.gov Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells like neurons. frontiersin.org A partial blockade of these channels could lead to a decrease in neuronal excitability and synaptic transmission. acs.orgnih.gov

Synthesis of Crambescin C1

The complex structure of Crambescin C1 and its analogues has presented a challenge for synthetic chemists. The first biomimetic synthesis of crambines, including what was then named crambine C1, was reported, which also led to a revision of some of the originally proposed structures. acs.org The total synthesis of these compounds is not only a testament to the advancements in organic chemistry but also provides a means to produce these molecules in larger quantities for further biological evaluation and to create analogues with potentially improved or novel activities. semanticscholar.org

Conclusion

Crambescin C1, a monocyclic guanidine (B92328) alkaloid from the marine sponge Crambe crambe, stands out as a compound of significant scientific interest. Its unique structure underpins a range of biological activities, from protecting cells against oxidative stress to influencing cell cycle progression and modulating nitric oxide production. While research into the full potential of this compound is ongoing, the findings to date underscore the immense value of marine natural products as a source of novel chemical entities with diverse and potent bioactivities. Continued exploration of this and other marine-derived compounds will undoubtedly contribute to our understanding of fundamental biological processes and may pave the way for future therapeutic innovations.

Structure Activity Relationship Sar of Crambescin C1 and Its Analogues

Correlating Structural Features with Biological Activities

Crambescin C1 is part of a larger family of related compounds, including Crambescin A and B types, which differ in their core ring systems. semanticscholar.orgmdpi.com this compound possesses a monocyclic guanidine (B92328) ring, distinguishing it from the bicyclic Crambescin A and the spirocyclic Crambescin B. semanticscholar.orgmdpi.com This fundamental structural difference plays a crucial role in dictating the biological activity profile.

Research has shown that while Crambescin A1 has a minor effect, this compound exhibits significant cytoprotective effects in human hepatocarcinoma (HepG2) cells through the induction of metallothioneins. nih.govnih.govcornell.edu Furthermore, at higher concentrations, this compound can arrest the cell cycle in the G0/G1 phase, thereby inhibiting tumor cell proliferation. nih.govnih.govcornell.eduresearchgate.net

The biological activities of this compound and its analogues are also influenced by the nature and length of their alkyl side chains. semanticscholar.orgmdpi.com Variations in these chains can modulate the potency and selectivity of the compounds for their biological targets. semanticscholar.orgmdpi.com

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the guanidinium (B1211019) group is a critical pharmacophoric element. This positively charged group is crucial for interactions with various biological targets, including ion channels and enzymes.

In silico docking studies have provided insights into the interaction of this compound with nitric oxide synthases (NOS). scite.airesearchgate.net These studies revealed that the hydroxylated chain of this compound forms hydrogen bonds with key residues, such as Glu377 and Glu361, in the active site of endothelial NOS (eNOS) and inducible NOS (iNOS). scite.airesearchgate.net These interactions, along with additional polar contacts from the pyrimidine (B1678525) moiety, are thought to be responsible for its binding and subsequent modulation of NOS activity. scite.ai

SAR Studies on Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in excitable cells like neurons. elifesciences.orgnih.gov Several marine guanidine alkaloids have been identified as potent modulators of these channels.

SAR studies have unequivocally demonstrated that the unalkylated cyclic guanidinium structure is indispensable for the inhibition of VGSCs. nih.govresearchgate.net This feature is a common characteristic among potent guanidinium-based VGSC inhibitors. The rigid, positively charged guanidinium moiety is believed to interact with the channel's pore, physically occluding the passage of sodium ions.

Electrophysiological studies have shown that this compound can partially block the total sodium current in cortical neurons. nih.gov This effect is distinct from that of other crambescins, such as Norcrambescin A2 and Crambescin A2, which primarily inhibit potassium channels. nih.gov This suggests that the specific arrangement of functional groups in this compound confers a degree of selectivity for sodium channels over other ion channels.

| Compound | Core Structure | Key Side Chains/Modifications | Primary Ion Channel Activity |

| This compound | Monocyclic guanidine | Hydroxypropyl and nonyl chains | Partial block of Na+ channels, K+ channel inhibition |

| Crambescin A2 | Bicyclic (pyrrolidine-pyrimidine) | Alkyl and guanidinoalkyl chains | K+ channel inhibition |

| Norcrambescin A2 | Bicyclic (pyrrolidine-pyrimidine) | Shorter alkyl chain than Crambescin A2 | Potent K+ channel inhibition |

| Crambescidin 816 | Pentacyclic guanidine | Complex polycyclic system | Blocks CaV1 (L-type) Ca2+ channels, partial Na+ channel block |

| Crambescin B carboxylic acid (natural enantiomer) | Spirocyclic guanidine | Carboxylic acid moiety | Potent VGSC inhibition |

Importance of the Cyclic Guanidinium Structure

SAR in the Context of Metallothionein (B12644479) Induction and Nitric Oxide Production

Beyond ion channel modulation, this compound and its analogues exhibit other important biological activities. A key finding is that this compound and its analogue, homo-crambescine C1, but not Crambescin A1, are capable of inducing metallothionein transcripts in HepG2 cells. frontiersin.orgnih.gov This induction of metallothioneins, which are cysteine-rich proteins involved in metal homeostasis and protection against oxidative stress, contributes to the cytoprotective effects of this compound. nih.govnih.gov

Furthermore, this compound has been shown to increase the production of nitric oxide (NO) in HepG2 cells and cause vasodilation in isolated rat aortic rings. scite.aifrontiersin.orgnih.gov In silico analysis and experimental evidence suggest that this compound acts as a substrate for both eNOS and iNOS. scite.airesearchgate.net The interaction involves the hydroxylated chain of this compound binding to the active site of these enzymes. scite.airesearchgate.net This activity is dependent on the specific structure of this compound, as Crambescin A1 does not elicit the same effect. frontiersin.orgnih.gov The ability of this compound to bind to the active sites of NOS enzymes and stimulate NO production highlights a distinct SAR profile compared to its ion channel inhibitory activities.

| Compound | Metallothionein Induction in HepG2 cells | Nitric Oxide Production |

| This compound | Yes | Yes (acts on eNOS and iNOS) |

| homo-Crambescine C1 | Yes | Yes |

| Crambescin A1 | No | No |

Preclinical Investigation of Crambescin C1 Bioactivity

In Vitro Cellular Assays

Research into the bioactivity of Crambescin C1 has extensively used in vitro models, particularly the human tumor hepatocarcinoma cell line, HepG2, to explore its effects on gene expression, cell growth, and cellular defense mechanisms.

To understand the compound's mechanism of action, comparative transcriptome analysis was performed on HepG2 cells treated with this compound. nih.govnih.gov This approach provided a broad overview of the genetic and molecular pathways modulated by the compound. The analysis revealed that this compound significantly alters the transcriptional profile of these cancer cells. nih.gov A major cellular response identified was the up-regulation of metallothionein (B12644479) mRNA. nih.gov Furthermore, the transcriptomic data indicated that this compound influences biological processes related to cell cycle progression and the cellular antioxidant response. nih.gov Studies comparing this compound with its analogue, Crambescin A1, showed that this compound had a much more pronounced effect on the cells' transcriptome. nih.govnih.gov

Gene expression profiling using microarray technology provided a detailed quantitative look at the transcriptomic changes induced by this compound in HepG2 cells. frontiersin.orgnih.govnih.gov After a 24-hour treatment, the compound prompted significant alterations in gene expression. nih.gov

At a concentration of 5 µM, this compound induced 56 genes and repressed 658 genes. nih.gov At a higher concentration of 10 µM, the effect was more pronounced, with 617 genes induced and 750 genes repressed. nih.gov Gene ontology analysis of these results showed that at 10 µM, this compound down-regulated genes involved in critical processes such as cell cycle control, DNA replication, and repair. frontiersin.org Specifically, the expression of cyclins A, B, D, and E was negatively affected. nih.gov Conversely, one of the most significant effects observed was the potent induction of metallothionein genes, an effect also seen with the related compound homo-crambescin C1, but not with Crambescin A1. frontiersin.orgfrontiersin.org

Table 1: Summary of Gene Expression Changes in HepG2 Cells Treated with this compound for 24 Hours

| Concentration | Number of Induced Genes | Number of Repressed Genes | Key Down-Regulated Biological Processes | Key Up-Regulated Gene Family |

|---|---|---|---|---|

| 5 µM | 56 | 658 | Blood coagulation, amino acid/lipid transport & metabolism | Metallothioneins |

| 10 µM | 617 | 750 | Cell cycle control, DNA replication & repair | Metallothioneins |

Data sourced from Rubiolo et al., 2015. nih.gov

The effect of this compound on the proliferation and viability of HepG2 cells was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govresearchgate.net The results showed a concentration- and time-dependent effect. nih.gov After a 24-hour exposure, a significant reduction in cell viability (approximately 33%) was observed only at the highest tested concentration of 10 µM. nih.govresearchgate.net

However, after a longer incubation period of 48 hours, a 5 µM concentration of this compound caused a 22% inhibition of cell proliferation. nih.govresearchgate.net In contrast, Crambescin A1 did not significantly reduce cell proliferation at similar concentrations or exposure times. nih.govresearchgate.net At higher concentrations (10 µM), this compound was found to arrest the cell cycle in the G0/G1 phase, consistent with the observed inhibition of tumor cell proliferation. nih.govnih.gov

Table 2: Effect of this compound on HepG2 Cell Proliferation/Viability (MTT Assay)

| Concentration | Incubation Time | Effect on Cell Viability/Proliferation |

|---|---|---|

| 1 µM | 48 h | No significant effect |

| 5 µM | 48 h | ~22% inhibition |

| 10 µM | 24 h | ~33% reduction |

Data sourced from Roel et al., 2015. nih.govresearchgate.net

Based on the strong induction of metallothioneins (proteins known for their role in protecting against oxidative stress) observed in transcriptome analysis, the cytoprotective capacity of this compound was investigated. nih.govresearchgate.net To assess its ability to protect against oxidative damage, HepG2 cells were co-incubated with this compound and the oxidizing agent tert-butyl-hydroperoxide (t-BHP). nih.gov

The results demonstrated that this compound diminished the formation of reactive oxygen species (ROS) caused by t-BHP when compared to cells treated with t-BHP alone. nih.gov This confirms that the compound exerts a protective effect against oxidative injury. nih.govnih.gov Further investigation showed that this protection is primarily due to the induction of metallothioneins, as the expression of other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) was not affected by this compound treatment. nih.gov

Cellular Proliferation and Viability Assays (e.g., MTT method)

Ex Vivo Tissue Studies

To explore the physiological effects of this compound beyond single-cell models, studies have been conducted on isolated tissues.

The potential vasodilatory effect of this compound was studied in isolated rat aortic rings. frontiersin.orgnih.govresearchgate.net The compound was found to induce a potent relaxation of the vascular tissue. frontiersin.org This vasodilatory effect has a dual mechanism.

Part of the relaxation was endothelium-dependent and linked to the activation of endothelial nitric oxide synthase (eNOS). frontiersin.orgresearchgate.net Additionally, this compound induced an endothelium-independent relaxation, which was associated with the activation of inducible nitric oxide synthase (iNOS). frontiersin.orgresearchgate.net Both mechanisms lead to an increase in nitric oxide (NO), a potent vasodilator, which in turn reduces vascular tone. frontiersin.orgresearchgate.net The related compound homo-crambescin C1 showed similar effects, suggesting this activity is linked to the "C-type" structure. frontiersin.org

Table 3: Summary of this compound Vasodilatory Effects on Isolated Rat Aortic Rings

| Experimental Condition | Key Enzyme Involved | Observed Effect |

|---|---|---|

| Intact Endothelium | eNOS | Endothelium-dependent vasodilation |

| Rubbed Endothelium (LPS pre-treated) | iNOS | Endothelium-independent vasodilation |

Data sourced from Rubiolo et al., 2021. frontiersin.orgnih.govresearchgate.net

Endothelium-Dependent and Endothelium-Independent Mechanisms in Vasorelaxation

This compound demonstrates a potent ability to relax blood vessels through mechanisms that involve both the endothelium—the inner lining of blood vessels—and direct action on the vascular smooth muscle. frontiersin.orgnih.govresearchgate.net

The primary mechanism of vasorelaxation induced by this compound is endothelium-dependent. frontiersin.orgnih.govresearchgate.net In studies using isolated rat aortic rings, this compound prompts relaxation, an effect that is significantly diminished when the endothelium is removed. frontiersin.orgnih.gov This relaxation is linked to the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO). frontiersin.orgnih.govresearchgate.netscite.ai NO, a critical signaling molecule, subsequently causes the smooth muscle cells to relax, widening the blood vessel. frontiersin.org The increased vasodilation observed in vessels with an intact endothelium supports the crucial role of the eNOS-NO pathway. frontiersin.org

Interestingly, this compound also exhibits a vasorelaxant effect in aortic rings where the endothelium has been removed, indicating an endothelium-independent mechanism is also at play. frontiersin.orgnih.govresearchgate.net This secondary pathway is associated with the activation of inducible nitric oxide synthase (iNOS). frontiersin.orgnih.govresearchgate.netscite.ai This suggests that this compound can act directly on the vascular smooth muscle cells, causing them to relax, although this effect is less pronounced than the endothelium-dependent pathway. frontiersin.org Together, these dual mechanisms allow this compound to effectively increase NO levels and reduce vascular tone. frontiersin.orgnih.govresearchgate.netscite.ai

Computational Approaches in Preclinical Assessment

To understand the molecular underpinnings of this compound's bioactivity, researchers have turned to computational methods. These in silico techniques provide a powerful means to predict and analyze the interactions between this compound and its biological targets.

In silico Prediction of Molecular Targets (e.g., eNOS, iNOS)

Computational studies have been instrumental in identifying the likely molecular targets of this compound. researchgate.netnih.govresearchgate.net In silico analyses consistently point to both endothelial (eNOS) and inducible (iNOS) nitric oxide synthase isoforms as primary targets. frontiersin.orgnih.govresearchgate.netscite.ai These predictions are based on the structural characteristics of this compound, which suggest it can interact with the substrate-binding pocket of these enzymes. nih.gov The presence of a pyrimidine (B1678525) moiety and a hydroxylated side chain, in addition to its core guanidinium (B1211019) group, are thought to contribute to a higher binding affinity for iNOS and eNOS compared to L-arginine, the natural substrate for these enzymes. frontiersin.orgnih.gov

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking simulations have further illuminated the specific interactions between this compound and the NOS enzymes. nih.govnih.gov These studies model how this compound (the ligand) fits into the active site of the eNOS and iNOS receptors. frontiersin.orgresearchgate.net

The results show that this compound anchors within the active site of both enzymes through key interactions. frontiersin.org The guanidinium group and the pyrimidine moiety are crucial for this binding. frontiersin.org Specifically, molecular dynamics simulations reveal that the hydroxylated chain of this compound forms hydrogen bonds with specific amino acid residues, namely Glu377 in iNOS and Glu361 in eNOS, which are involved in substrate recognition. frontiersin.orgnih.govresearchgate.netscite.ai These interactions, along with additional polar contacts from its pyrimidine moiety, are absent in the binding of the endogenous substrate and explain its role as an exogenous substrate of NOS enzymes, leading to increased NO production. frontiersin.orgnih.govresearchgate.net

| Target Enzyme | Interacting Residue | Type of Interaction | Significance |

|---|---|---|---|

| eNOS (endothelial Nitric Oxide Synthase) | Glu361 | Hydrogen Bonding | Involved in substrate recognition. frontiersin.orgnih.govresearchgate.netscite.ai |

| iNOS (inducible Nitric Oxide Synthase) | Glu377 | Hydrogen Bonding | Involved in substrate recognition. frontiersin.orgnih.govresearchgate.netscite.ai |

| eNOS & iNOS | N/A (Pyrimidine Moiety) | Polar Contacts | Contributes to higher binding affinity. frontiersin.orgnih.gov |

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Cellular and Molecular Mechanisms of Action

While initial studies have provided valuable insights, the full spectrum of Crambescin C1's cellular and molecular interactions remains largely uncharted. Future research will need to delve deeper into its mechanisms of action to uncover novel therapeutic targets and applications.

Initial research has demonstrated that this compound can protect HepG2 human hepatocarcinoma cells from oxidative damage by inducing metallothioneins (MTs). mdpi.commdpi.com At higher concentrations, it also halts the cell cycle in the G0/G1 phase, thereby inhibiting tumor cell proliferation. mdpi.comresearchgate.net Transcriptomic analyses have revealed that this compound influences the expression of genes involved in various cellular processes, including sterol and glucose metabolism, cell cycle control, and DNA replication and repair. frontiersin.orgnih.gov

A significant finding is the role of this compound as a substrate for both inducible and endothelial nitric oxide synthase (iNOS and eNOS), leading to increased nitric oxide (NO) production. nih.govresearchgate.netnih.gov This mechanism is responsible for its observed hypotensive effects in vivo. nih.govscite.ai In silico docking studies have shown that the hydroxylated chain of this compound forms hydrogen bonds with key residues in the active sites of iNOS and eNOS, explaining its higher binding affinity compared to its analogue, Crambescin A1. nih.govresearchgate.net

Further investigations have also pointed to its effects on ion channels. Studies have shown that this compound can partially block voltage-gated potassium (KV) channels and, with similar potency to Crambescidin 816, also block voltage-gated sodium (NaV) channels. europa.eu This suggests a structure-activity relationship among these guanidine (B92328) alkaloids. europa.eu

The table below summarizes the key observed effects and the implicated molecular mechanisms of this compound.

| Observed Effect | Implicated Molecular Mechanism | Cell/System Studied |

| Cytoprotection against oxidative stress | Induction of metallothionein (B12644479) (MT) transcription and synthesis | HepG2 cells |

| Inhibition of tumor cell proliferation | Arrest of the cell cycle at the G0/G1 phase | HepG2 cells |

| Vasodilation and hypotension | Substrate for iNOS and eNOS, leading to increased NO production | Isolated rat aortic rings, anesthetized rats |

| Ion channel modulation | Partial blockage of KV channels and blockage of NaV channels | Not specified |

Future studies should aim to identify the direct molecular targets of this compound beyond NOS enzymes and explore the downstream signaling pathways activated by its interaction with these targets. Understanding these intricate mechanisms is crucial for predicting its therapeutic efficacy and potential side effects.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The development of novel analogues of this compound with improved specificity and potency is a promising avenue for therapeutic advancement. By systematically modifying its chemical structure, researchers can aim to enhance its desired biological activities while minimizing off-target effects.

The synthesis of various Crambescin analogues has already provided valuable structure-activity relationship (SAR) data. For instance, the synthesis of simplified analogues of Crambescin B carboxylic acid has shed light on the structural requirements for inhibiting voltage-gated sodium channels. clockss.orgresearchgate.net These studies have shown that even minor changes to the alkyl side chains can significantly impact the inhibitory activity. clockss.org

The total synthesis of crambescin B methyl ester and other related compounds has been achieved through various chemical strategies, highlighting the feasibility of producing these complex molecules in the laboratory. acs.orgresearchgate.net Furthermore, the synthesis of crambescin A and C carboxylic acids has been instrumental in determining the absolute stereochemistry of the natural products and in SAR studies. researchgate.net

The table below outlines some of the synthesized Crambescin analogues and their reported biological activities.

| Analogue | Key Structural Modification | Reported Biological Activity |

| Crambescin B carboxylic acid analogues | Simplified monocyclic and bicyclic structures | Inhibition of voltage-gated sodium channels |

| Crambescin A1 | Different side chain compared to C1 | Lower potency in down-regulating genes related to cell cycle and proliferation compared to C1 |

| Homo-crambescin C1 | Extra methylene (B1212753) group in the guanidinium (B1211019) side chain | Potent inducer of metallothioneins, similar to C1 |

| Decarboxylate analogue of Crambescin B | Removal of the carboxylate group | Modulates the action of veratridine, an activator of VGSCs |

Future efforts in this area should focus on creating a diverse library of this compound analogues. These analogues can then be screened for enhanced specificity towards particular biological targets, such as specific NOS isoforms or ion channel subtypes. This targeted approach could lead to the development of new drugs for a range of conditions, including cardiovascular diseases and cancer. researchgate.netresearchgate.net

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The natural source of this compound, the marine sponge Crambe crambe, presents challenges for large-scale production due to its limited abundance and the ecological impact of harvesting. vliz.be Therefore, developing sustainable production methods through biosynthetic pathway engineering is a critical step towards its clinical translation.

Research into the biosynthesis of guanidine alkaloids suggests a complex pathway involving a long-chain fatty acid ligase, possibly from symbiotic bacteria. vliz.be It has been proposed that arginine or a homologue is a key precursor in the formation of the guanidine group. sci-hub.se Understanding the complete biosynthetic pathway, including all the enzymes and intermediates involved, is the first step towards engineering a heterologous production system.

Recent advancements in synthetic biology and metabolic engineering offer powerful tools for this purpose. researchgate.netnih.govnih.gov The genes responsible for the biosynthesis of this compound could potentially be identified and transferred into a microbial host, such as Escherichia coli or yeast, which can be grown in large-scale fermenters. researchgate.net This would provide a reliable and scalable source of the compound.

The table below highlights key considerations and potential strategies for the biosynthetic engineering of this compound.

| Challenge | Potential Engineering Strategy | Relevant Research Area |

| Identification of biosynthetic genes | Genome sequencing of Crambe crambe and its associated microbiome | Genomics, Bioinformatics |

| Elucidation of the complete pathway | Isotopic labeling studies, characterization of biosynthetic intermediates | Metabolomics, Enzymology |

| Heterologous expression of the pathway | Cloning and expression of biosynthetic genes in a microbial host | Synthetic Biology, Metabolic Engineering |

| Optimization of production yields | Pathway optimization, fermentation process development | Fermentation Technology, Process Engineering |

Successfully engineering a microbial strain for this compound production would not only ensure a sustainable supply but also open up possibilities for producing novel analogues through precursor-directed biosynthesis and enzyme engineering.

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately assess the therapeutic potential of this compound and its analogues, the development and use of advanced preclinical models that better mimic human diseases are essential. cancer.govnih.gov Traditional 2D cell culture and simple animal models often fail to recapitulate the complexity of human pathophysiology, leading to poor translation of preclinical findings to clinical trials. nih.gov

For cancer, genetically engineered mouse (GEM) models and patient-derived xenografts (PDXs) offer more clinically relevant platforms for evaluating anti-cancer agents. cancer.govnih.gov These models can provide insights into drug efficacy, mechanisms of resistance, and potential biomarkers. For instance, the anti-tumor effects of the related guanidine alkaloid, crambescidin 816, have been demonstrated in a zebrafish xenotransplantation model of colorectal carcinoma. oncotarget.com

In the context of cardiovascular diseases, more sophisticated in vivo models are needed to evaluate the long-term effects of this compound on blood pressure and vascular function. nih.gov Furthermore, the development of organoid and "disease-on-a-chip" models could provide high-throughput screening platforms for new analogues and help to elucidate their mechanisms of action in a more human-relevant context.

The table below lists some advanced preclinical models and their potential applications in this compound research.

| Preclinical Model | Potential Application for this compound Research |

| Genetically Engineered Mouse (GEM) Models | Evaluation of anti-cancer efficacy in specific cancer types with defined genetic alterations. |

| Patient-Derived Xenografts (PDXs) | Assessment of therapeutic response in models that reflect the heterogeneity of human tumors. |

| Zebrafish Xenotransplantation Models | Rapid in vivo screening of this compound analogues for anti-tumor activity. oncotarget.com |

| Human-relevant in vivo models | Studying the long-term effects on blood pressure and cardiovascular health. |

| Organoid and "Disease-on-a-Chip" Models | High-throughput screening and mechanistic studies in a human-like microenvironment. |

By employing these advanced preclinical models, researchers can gain a more comprehensive understanding of the therapeutic potential and limitations of this compound, ultimately facilitating its successful translation into clinical practice.

Q & A

Basic: What experimental approaches are recommended for structural characterization of Crambescin C1?

This compound’s complex guanidine alkaloid structure requires multi-modal spectroscopic validation. Researchers should:

- Perform NMR spectroscopy (1H, 13C, 2D-COSY/HMBC) to map carbon skeleton and functional groups .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

- Validate stereochemistry via X-ray crystallography or circular dichroism if crystalline samples are obtainable .

- Cross-reference spectral data with existing marine natural product databases to rule out misidentification .

Basic: How can researchers optimize isolation protocols for this compound from marine sponges?

Isolation efficiency depends on:

- Extraction solvents : Polar solvents (methanol/ethanol-water mixtures) enhance yield due to this compound’s hydrophilic guanidine moiety .

- Chromatography : Combine flash chromatography (normal phase for crude separation) with reversed-phase HPLC (C18 columns, acetonitrile/water gradients) for purification .

- Bioassay-guided fractionation : Use cytotoxicity assays (e.g., against HT-29 cells) to track bioactive fractions and minimize loss during purification .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC50 values or mechanism-of-action claims often arise from:

- Cell line variability : Validate activity across ≥3 cell lines (e.g., HT-29, MCF-7, HeLa) with standardized culture conditions .

- Purity thresholds : Re-test compounds with ≥95% HPLC purity; impurities <5% can skew dose-response curves .

- Assay interference : Perform counter-screening (e.g., ATP quantification, caspase activation) to distinguish specific cytotoxicity from nonspecific effects .

Advanced: How should researchers design studies to investigate this compound’s selectivity for ion channel modulation?

To assess selectivity:

- Use patch-clamp electrophysiology to measure compound effects on voltage-gated (NaV, KV) and ligand-gated (nAChR) channels .

- Compare with structural analogs (e.g., Crambescin A1) to identify critical functional groups for target engagement .

- Apply molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities for channel subtypes .

Advanced: What methodologies address low synthetic yields in this compound analog development?

Improving yields requires:

- Retrosynthetic analysis : Prioritize convergent synthesis to reduce step count; guanidine moieties may be introduced via Mitsunobu or Ullmann coupling .

- Catalyst optimization : Screen Pd/Xantphos systems for cross-coupling steps to minimize side reactions .

- In-line analytics : Implement LC-MS monitoring during synthesis to identify and rectify low-yield intermediates early .

Advanced: How can researchers validate this compound’s proposed epigenetic modulation mechanisms?

Combine:

- ChIP-seq to assess histone modification changes (e.g., H3K27ac) post-treatment .

- RNA-seq to correlate epigenetic shifts with transcriptomic profiles .

- Pharmacological inhibition : Co-treat with HDAC/DNMT inhibitors to test pathway dependency .

Advanced: What are best practices for identifying this compound’s molecular targets in complex proteomes?

Employ:

- Chemical proteomics : Use biotinylated this compound analogs for pull-down assays followed by LC-MS/MS identification .

- Surface plasmon resonance (SPR) to quantify binding kinetics with putative targets (e.g., kinases, GPCRs) .

- CRISPR-Cas9 knockout models to confirm target necessity for observed bioactivity .

Advanced: How should conflicting data on this compound’s metabolic stability be reconciled?

Address variability via:

- Interspecies comparisons : Test stability in microsomes from ≥2 species (e.g., human, mouse) .

- CYP450 inhibition assays : Identify enzymes responsible for metabolism (e.g., CYP3A4) using isoform-specific inhibitors .

- Metabolite profiling : Use HRMS to track degradation products and adjust stability protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.